3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carbohydrazide group at the 7-position
Mechanism of Action
Target of Action
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is a derivative of imidazo[1,2-a]pyridines, which are known to serve as pharmacophores for many molecules with significant biological and therapeutic value . .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free , which might influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Some imidazopyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations .
Action Environment
The synthesis of imidazo[1,2-a]pyridines is known to occur under different reaction conditions , which might influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under various conditions, but a common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination mechanism, where the cyclization to form the imidazo-pyridine ring is promoted by the subsequent bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The carbohydrazide group can participate in redox reactions.
Cyclization: The compound can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceutical agents, particularly those with anticancer, antiviral, and antimicrobial properties.
Biological Research: The compound is used to study the biological activity of imidazo-pyridine derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide can be compared with other imidazo-pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Lacks the bromine and carbohydrazide groups, resulting in different chemical properties and biological activities.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the carbohydrazide group, leading to different reactivity and applications.
Imidazo[1,2-a]pyridine-7-carbohydrazide:
The presence of both the bromine atom and the carbohydrazide group in this compound makes it unique and valuable for specific research and industrial applications .
Biological Activity
3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carbohydrazide group at the 7-position. This unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug development.
Target Interactions
This compound primarily interacts with enzymes and receptors in the body. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may play a role in various biochemical pathways.
- Receptor Modulation : It can modulate receptor functions, influencing cellular responses.
Biochemical Pathways
The compound influences several biochemical pathways, including those related to apoptosis and cellular proliferation. Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells, characterized by nuclear condensation and fragmentation at specific concentrations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound. Notably:
- Antitubercular Activity : This compound has shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, some derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.07 μM against MDR-TB .
- Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Klebsiella pneumoniae, with varying zones of inhibition (ZOI) depending on structural modifications .
Anticancer Activity
In vitro studies have indicated that this compound derivatives possess anticancer properties:
- Cell Line Studies : Compounds derived from this scaffold have been tested against several cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing non-cytotoxic effects at higher concentrations .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-7-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPPYAFZKDHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182089 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-82-9 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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